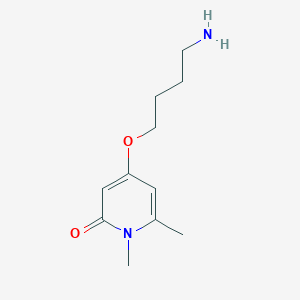
4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes an aminobutoxy group attached to a dihydropyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves a multi-step process. One common method starts with the preparation of the dihydropyridinone core, followed by the introduction of the aminobutoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of different functional groups.
Substitution: The aminobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
科学的研究の応用
4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and other cellular functions.
類似化合物との比較
Similar Compounds
4-(4-Aminobutoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one: shares similarities with other dihydropyridinone derivatives, such as:
Uniqueness
What sets this compound apart is its specific aminobutoxy group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
4-(4-aminobutoxy)-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C11H18N2O2/c1-9-7-10(8-11(14)13(9)2)15-6-4-3-5-12/h7-8H,3-6,12H2,1-2H3 |
InChIキー |
HASMNHZOHHHJRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=O)N1C)OCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


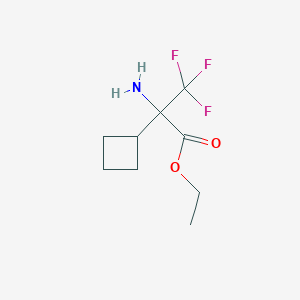
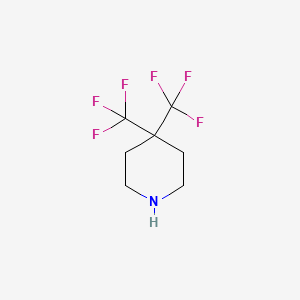
amine](/img/structure/B13254716.png)
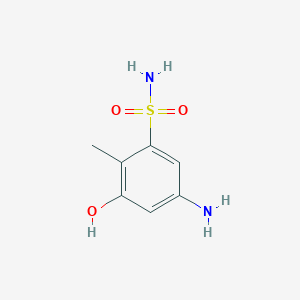
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol](/img/structure/B13254721.png)

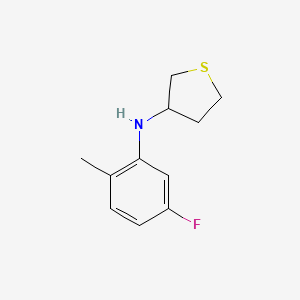

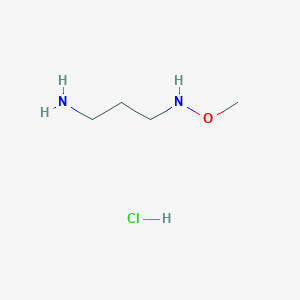
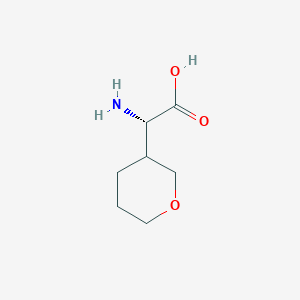
amine](/img/structure/B13254760.png)
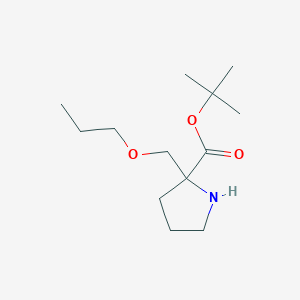
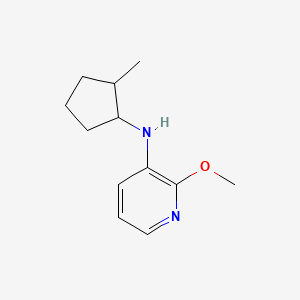
![4-(3-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13254767.png)
